REACTION_SMILES
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[Br:12][c:13]1[cH:14][c:15]([O:21][CH3:22])[c:16]([O:19][CH3:20])[cH:17][cH:18]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[N:30]1[CH2:31][CH2:32][C:33](=[O:36])[CH2:34][CH2:35]1.[CH2:37]1[O:38][CH2:39][CH2:40][CH2:41]1.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[OH2:42]>>[c:13]1([C:33]2([OH:36])[CH2:32][CH2:31][N:30]([CH2:23][c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)[CH2:35][CH2:34]2)[cH:14][c:15]([O:21][CH3:22])[c:16]([O:19][CH3:20])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(C2(O)CCN(Cc3ccccc3)CC2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |